molecular formula C8H6ClN3O2 B8622773 6-Amino-7-chloro-1,4-dihydro-2,3-quinoxalinedione

6-Amino-7-chloro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8622773
M. Wt: 211.60 g/mol
InChI Key: NUXFUNSVHOWWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-chloro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-7-chloro-1,4-dihydro-2,3-quinoxalinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-7-chloro-1,4-dihydro-2,3-quinoxalinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Amino-7-chloro-1,4-dihydro-2,3-quinoxalinedione

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-amino-7-chloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H6ClN3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,10H2,(H,11,13)(H,12,14)

InChI Key

NUXFUNSVHOWWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 6-nitro-7-chloro-1,4-dihydro-2,3-quinoxalinedione (35 mg, 0.145 mMol) in ethanol (2 mL) was added SnCl2.2H2O (163 mg, 0.724 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 0.5 h to form a clear solution and continually refluxed for another 0.5 h. It was then cooled to room temperature and the yellow precipitate was collected by filtration, followed by washing with cold ethanol (1×1 mL) to give 25 mg (82%) of crude title compound (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 14 mg of pure title compound as bright yellow needles, mp: >350° C. (dec. from 335° C.). IR (KBr, cm-1): 3406, 3356, 3212, 1668, 1637, 1518, 1437. NMR (1H, DMSO-d6): d 5.306 (s, 2H); 6.551 (s, 1H); 6.940 (s, 1H); 11.606 (s, 1H); 11.788 (s, 1H). HRMS: calcd for C8H6N3O2Cl (M+) m/z: 211.0147; found 211.0159. Potency relative to DCK: 28.0%.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 6-nitro-7-chloro-1,4-dihydro-2,3-quinoxalinedione (35 mg, 0.145 mMol) in ethanol (2 mL) was added SnCl2 ·2H2O (163 mg, 0.724 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 0.5 h to form a clear solution and continually refluxed for another 0.5 h. It was then cooled to room temperature and the yellow precipitate was collected by filtration, followed by washing with cold ethanol (1×1 mL) to give 25 mg (82%) of crude title compound (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 14 mg of pure title compound as bright yellow needles, mp:>350° C. (dec. from 335° C.). IR (KBr, cm-1): 3406, 3356, 3212, 1668, 1637, 1518, 1437. NMR (1H, DMSO-d6): d 5.306 (s, 2H); 6.551 (s, 1H); 6.940 (s, 1H); 11.606 (s, 1H); 11.788 (s, 1H). HRMS: calcd for C8H6N3O2Cl (M+) m/z: 211.0147; found 211.0159. Potency relative to DCK: 28.0%.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.